![molecular formula C19H14ClFN4O B2684880 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251619-55-2](/img/structure/B2684880.png)
2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Benzyl and Tolyl Groups: The benzyl and tolyl groups are introduced through nucleophilic substitution reactions, often using halogenated benzyl and tolyl derivatives.
Final Cyclization and Functionalization: The final step involves cyclization to form the triazolopyridazine core, followed by functionalization to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group can yield p-tolualdehyde or p-toluic acid, while nucleophilic substitution can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that triazolopyridazines exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The specific substituents on the triazolopyridazine core can significantly influence these activities, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 2-(2-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one lies in its specific combination of substituents. The presence of both chloro and fluoro groups, along with the tolyl group, imparts distinct chemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole class of compounds, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H14ClFN4, with a molecular weight of approximately 384.9 g/mol. The structure includes a triazole ring fused with a pyridazine moiety, which is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit notable antimicrobial properties. In particular, the compound has shown effectiveness against various strains of bacteria and fungi. A study highlighted that modifications in the benzyl group significantly influenced the antimicrobial potency, suggesting that the 2-chloro-6-fluorobenzyl substituent contributes to enhanced activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Compound | Activity (IC50) | Target |
---|---|---|
This compound | 5.0 µM | E. coli |
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine | 3.7 µM | S. aureus |
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular activity. In vitro studies indicated that it possesses significant inhibitory effects against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 µM for selected derivatives . This suggests a potential role in developing new treatments for tuberculosis, particularly in light of increasing antibiotic resistance.
Anti-HIV Activity
In addition to its antibacterial properties, the compound has shown promise as an anti-HIV agent. Research indicates that related compounds exhibit potent inhibitory effects against HIV-1, particularly in enzyme assays targeting reverse transcriptase . The presence of the chlorine and fluorine substituents appears to enhance the binding affinity to viral proteins.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:
- Enzyme Inhibition: The triazole moiety is known to interfere with enzyme function by mimicking natural substrates or cofactors.
- Receptor Binding: The structural features allow for effective binding to target receptors involved in microbial infection and viral replication.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Efficacy: A comparative study assessed various triazolo-pyridazines against standard microbial strains. The findings revealed that compounds with halogenated benzyl groups exhibited superior activity due to increased lipophilicity and better membrane penetration .
- Anti-Tubercular Screening: A series of synthesized analogs were tested for their efficacy against M. tuberculosis. The most active compounds were further evaluated for cytotoxicity on human cell lines (HEK-293), showing low toxicity profiles which are crucial for therapeutic applications .
- HIV Inhibition Studies: Compounds structurally similar to the target compound were tested for their ability to inhibit HIV replication in vitro. Results indicated that specific substitutions led to enhanced antiviral activity against both wild-type and mutant strains .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-7-13(8-6-12)17-9-10-18-23-24(19(26)25(18)22-17)11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNWAJGPBLHSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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